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molecular formula C5H4ClN3O B078110 4-Amino-6-chloropyrimidine-5-carbaldehyde CAS No. 14160-93-1

4-Amino-6-chloropyrimidine-5-carbaldehyde

Cat. No. B078110
M. Wt: 157.56 g/mol
InChI Key: GOJNFUXEBVBARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367825B2

Procedure details

NH3 (g) was blown through a solution of 4,6-dichloro-pyrimidine-5-carbaldehyde Compound 1a (50 g, 282.5 mmol) in toluene (565 mL, 0.5M) for 3 mins using a 12C glass frit, then the mixture was warmed at 60° C. with stirring for 30 min. NH3 (g) was blown through the reaction mixture a second time for 3 min and the reaction was heated for 30 mins. NH3 (g) was blown through the reaction mixture a third time for 3 min and the reaction was heated for a final 20 mins. The reaction mixture was diluted with H2O (1 L), and extracted with EtOAc (1×750 mL, 3×500 mL). The organic extracts were washed with brine (4×) and dried (Na2SO4), then concentrated to afford 4-amino-6-chloro-pyrimidine-5-carbaldehyde Compound 1b (38.5 g, 87%) as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 10.27 (s, 1H), 8.74 (br s, 1H), 8.58 (br s, 1H), 8.42 (s, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1a
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
565 mL
Type
solvent
Reaction Step One
[Compound]
Name
12C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[C:8]([CH:9]=[O:10])=[C:7](Cl)[N:6]=[CH:5][N:4]=1>C1(C)C=CC=CC=1.O>[NH2:1][C:7]1[C:8]([CH:9]=[O:10])=[C:3]([Cl:2])[N:4]=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1C=O)Cl
Name
1a
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
565 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
12C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
for 3 min
Duration
3 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated for a final 20 mins
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (1×750 mL, 3×500 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=NC(=C1C=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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